3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is a synthetic organic compound characterized by its complex structure, which includes a sulfonyl group attached to a dimethylphenyl ring, an isobutoxy group, and a dimethylpyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine typically involves multiple steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving suitable precursors such as 2,4,6-trimethylpyridine.
Introduction of the Isobutoxy Group: This step involves the alkylation of the pyridine core using isobutyl bromide in the presence of a base like potassium carbonate.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a sulfonylation reaction, where 2,3-dimethylbenzenesulfonyl chloride reacts with the pyridine derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring and the pyridine core can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are employed.
Major Products
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include sulfides or thiols.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or amine-substituted compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets such as enzymes or receptors, leading to the discovery of new drugs.
Industry
In the materials science field, this compound could be used in the design of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile building block for industrial applications.
Mechanism of Action
The mechanism by which 3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, altering their activity. The sulfonyl group can act as an electrophilic center, while the pyridine ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(3,4-Dimethylphenyl)sulfonyl]-1,2-dimethylbenzene: This compound shares a similar sulfonyl-dimethylphenyl structure but differs in the core aromatic system.
(S)-5-Chloro-3-[(3,5-dimethylphenyl)sulfonyl]pyridine: This compound has a similar pyridine core and sulfonyl group but includes a chlorine substituent, which can significantly alter its reactivity and applications.
Uniqueness
3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is unique due to the combination of its isobutoxy group and the specific positioning of the dimethyl groups on the phenyl ring. This unique structure can lead to distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-12(2)11-23-19-18(14(4)10-15(5)20-19)24(21,22)17-9-7-8-13(3)16(17)6/h7-10,12H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRXIGPWHINCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.